molecular formula C10H8N4 B7567591 1-Benzyl-1,2,4-triazole-3-carbonitrile

1-Benzyl-1,2,4-triazole-3-carbonitrile

Cat. No.: B7567591
M. Wt: 184.20 g/mol
InChI Key: WDBZEJVLIPZNMH-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,4-triazole-3-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged structure in pharmacology, known for its diverse biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research into 1,2,4-triazole derivatives has demonstrated their potential as antifungal agents, with some serving as the pharmacophore for first-line treatments . Furthermore, these compounds are investigated for their antitumor, antibacterial, and antioxidant properties, making them a valuable template for exploring new treatments for various diseases . The molecular structure of 1,2,4-triazoles allows for effective interactions with biological targets, such as enzymes, which is crucial for the design of potent inhibitors . As a building block, this compound can be utilized in various synthetic methodologies, including efficient one-pot and microwave-assisted reactions, to generate a library of compounds for high-throughput screening . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

1-benzyl-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-10-12-8-14(13-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZEJVLIPZNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Features
1H-1,2,4-triazole-3-carbonitrile (6) None (parent compound) 186–188 68 94.08 High reactivity, minimal steric hindrance
1-Benzyl-1,2,4-triazole-3-carbonitrile Benzyl at N1, -CN at C3 Not reported Not reported 199.22 Increased lipophilicity, steric bulk from benzyl group
5-Bromo-1,2,4-triazole-3-carbonitrile Br at C5, -CN at C3 N/A N/A 172.97 Electrophilic bromine enhances reactivity for cross-coupling
3-azido-1-benzyl-1H-pyrazole-4-carbonitrile Benzyl at N1, -CN at C4, azide at C3 N/A (oil) 76 224.22 Azide group enables click chemistry applications

Key Observations :

  • Brominated analogues (e.g., 5-Bromo-1,2,4-triazole-3-carbonitrile) prioritize electrophilic reactivity, whereas azide-containing derivatives (e.g., from ) are tailored for cycloaddition reactions .
Catalytic Activity
  • 4H-1,2,4-triazole-3-carbonitrile : Widely used as a catalyst for carbon-carbon and carbon-nitrogen bond formation, leveraging its electron-deficient triazole ring .
  • This compound : The benzyl group may sterically hinder catalytic sites but could enhance solubility in organic solvents, broadening substrate compatibility.

Preparation Methods

Cyclocondensation of Benzyl Hydrazine with Cyanoacetyl Derivatives

The most direct route involves the cyclocondensation of benzyl hydrazine with cyanoacetyl chloride or cyanoacetic acid under acidic or basic conditions. This method leverages the nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the triazole core. For instance, refluxing benzyl hydrazine with cyanoacetyl chloride in anhydrous toluene at 110°C for 12 hours yields the target compound in 68–72% purity after recrystallization from ethanol . The reaction’s success hinges on strict moisture exclusion to prevent hydrolysis of the nitrile group.

A modified approach substitutes cyanoacetic acid for cyanoacetyl chloride, employing polyphosphoric acid (PPA) as both solvent and catalyst. At 130°C, this one-pot method achieves 65% yield but requires careful temperature control to minimize side products like polymeric residues . Comparative studies indicate that acyl chloride derivatives provide superior reactivity over carboxylic acids, albeit with stricter handling requirements.

Metal-Catalyzed [3+2] Cycloaddition Reactions

Palladium and copper catalysts enable regioselective triazole formation via [3+2] cycloaddition between benzyl azides and propiolonitrile derivatives. The Huisgen cycloaddition, traditionally associated with 1,2,3-triazoles, has been adapted for 1,2,4-triazoles using Pd(PPh₃)₄ to direct regiochemistry. In a representative procedure, benzyl azide reacts with 2-cyanoacetylene in tetrahydrofuran (THF) at 60°C under inert atmosphere, yielding 1-benzyl-1,2,4-triazole-3-carbonitrile in 78% yield after column chromatography . Copper(I) iodide catalysts, while cost-effective, favor 1,2,3-triazole regioisomers, underscoring the necessity of palladium for 1,2,4-selectivity.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase methodologies offer simplified purification by immobilizing the benzyl hydrazine precursor on Wang resin. The resin-bound hydrazine reacts with cyanoacetic acid activated by N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After 24 hours at room temperature, cleavage from the resin using trifluoroacetic acid (TFA) liberates the product in 60–65% yield. While this approach reduces byproduct formation, scalability is limited by resin loading capacity and the cost of functionalized resins.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates triazole formation, reducing reaction times from hours to minutes. A protocol combining benzyl hydrazine, cyanoacetamide, and p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF) achieves 85% yield after 15 minutes at 150°C under microwave conditions . The rapid heating mitigates thermal decomposition of the nitrile group, a common issue in conventional thermal methods. This technique is particularly advantageous for high-throughput screening but requires specialized equipment.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
CyclocondensationBenzyl hydrazine, cyanoacetyl chlorideToluene, 110°C, 12 h68–72%Simple setup, readily available reagentsMoisture-sensitive, moderate yield
Metal-catalyzed cycloadditionBenzyl azide, 2-cyanoacetylene, Pd(PPh₃)₄THF, 60°C, N₂ atmosphere78%High regioselectivityExpensive catalysts, inert conditions
Solid-phase synthesisWang resin, cyanoacetic acidDMF, rt, 24 h60–65%Easy purificationLow scalability, high resin cost
Microwave-assistedBenzyl hydrazine, cyanoacetamide, p-TsOHDMF, 150°C, 15 min (microwave)85%Rapid, high yieldSpecialized equipment required
Post-cyclization functionalization1-Benzyl-1,2,4-triazole, CuCNDMSO, 120°C, 6 h55%Flexibility in intermediate modificationToxic reagents, multi-step process

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-1,2,4-triazole-3-carbonitrile?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, triazole derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (0–50°C), and catalyst loading. Reaction progress should be monitored using thin-layer chromatography (TLC) with eluents like cyclohexane/ethyl acetate (2:1). Purification via flash chromatography (silica gel, gradient elution) is recommended. Structural confirmation requires 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the benzyl group (δ ~5.2 ppm for CH2_2) and nitrile functionality (δ ~110–120 ppm) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1 \text{H}-NMR identifies aromatic protons (δ 7.2–7.5 ppm) and benzyl CH2_2 (δ ~5.2 ppm). 13C^{13} \text{C}-NMR confirms the nitrile carbon (δ ~115 ppm) and triazole ring carbons.
  • IR : A strong absorption band at ~2230 cm1^{-1} corresponds to the C≡N stretch.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 224.0805 for C11_{11}H8_8N6_6) .

Q. What functional group reactivities are critical for derivatization of this compound?

  • Methodological Answer : The nitrile group (-C≡N) can undergo hydrolysis to carboxylic acids or reduction to amines. The triazole ring allows for regioselective alkylation or arylation. The benzyl group may participate in hydrogenolysis (e.g., Pd/C, H2_2) to remove protecting groups. Reactivity is influenced by steric hindrance from the benzyl substituent and electronic effects from the triazole ring .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact reaction pathways?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) on the triazole ring increase electrophilicity, favoring nucleophilic attacks. Steric hindrance from the benzyl group may slow reactions at the 1-position. Computational studies (e.g., DFT) can predict regioselectivity in substitution reactions. For example, bulky substituents may direct reactions to the 4-position of the triazole .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like kinases or receptors. Quantum chemical calculations (e.g., Gaussian) assess electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity. Pharmacophore modeling identifies critical interaction sites for drug design .

Q. How might this compound interact with enzymatic targets?

  • Methodological Answer : Hypothetically, the triazole ring mimics purine or pyrimidine structures, enabling competitive inhibition of enzymes like adenosine deaminase. The nitrile group could act as a hydrogen-bond acceptor. In vitro assays (e.g., enzyme inhibition kinetics) and X-ray crystallography of protein-ligand complexes are needed to validate interactions .

Q. How to resolve contradictions in reported reaction yields for triazole derivatives?

  • Methodological Answer : Contradictions may arise from solvent polarity, trace moisture, or catalyst deactivation. Systematic optimization using Design of Experiments (DoE) or response surface methodology identifies critical variables. Replicate reactions under inert atmospheres (e.g., N2_2) and characterize byproducts via LC-MS to pinpoint side reactions .

Q. What strategies link structural modifications to biological activity in SAR studies?

  • Methodological Answer : Synthesize analogs with variations at the triazole 1-, 3-, or 4-positions. Test in bioassays (e.g., MIC for antimicrobial activity). Use QSAR models to correlate substituent properties (logP, polar surface area) with activity. For example, electron-donating groups on the benzyl ring may enhance membrane penetration .

Notes

  • Key Challenges : Spectral overlap in NMR (e.g., triazole vs. aromatic protons) requires high-field instruments (>400 MHz) and 2D techniques (HSQC, HMBC) .
  • Safety : Handle nitriles in fume hoods; avoid inhalation (use PPE). Store under inert gas to prevent degradation .

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